![molecular formula C14H9ClF3NO2 B1480922 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid CAS No. 2097962-89-3](/img/structure/B1480922.png)
6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid
Overview
Description
The compound is a derivative of nicotinic acid, also known as niacin or vitamin B3 . It has a trifluoromethyl group (-CF3), a chlorophenyl group (C6H4Cl), and a methyl group (-CH3) attached to the nicotinic acid molecule .
Synthesis Analysis
While the specific synthesis process for this compound is not available, the trifluoromethyl group can be introduced to a molecule through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
This compound has been studied as a promising inhibitor of HIV-1 reverse transcriptase (RT) and its associated ribonuclease H (RNase H) function. It serves as a dual inhibitor, blocking both the polymerase and RNase H functions of HIV-1 RT. This is particularly significant because it can inhibit viral replication, including variants resistant to non-nucleoside inhibitors, without significant cytotoxic effects .
Antiviral Agent Development
Derivatives of this compound have shown potential as antiviral agents. By inhibiting the RNase H function, they prevent the replication of the virus within the host cells. This application is crucial in the ongoing fight against viral diseases, offering a new avenue for therapeutic agents .
Crystallography and Material Science
The crystal structure of related nicotinic acid derivatives has been extensively studied, which is vital for understanding the material properties and designing new materials with desired characteristics. This research can lead to the development of new pharmaceuticals and advanced materials .
Biological Activity Research
Nicotinic acid derivatives, including this compound, are of growing interest due to their bioactivity. They are being researched for their potential in various biological applications, which could lead to the discovery of new drugs and treatment methods .
Pharmacological Studies
The compound’s structure is conducive to pharmacological research, where it can be used as a scaffold for developing new drugs. Its derivatives can be synthesized and screened for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Chemical Synthesis and Drug Design
The compound is used in chemical synthesis as a building block for creating more complex molecules. Its derivatives are valuable in drug design, especially for diseases where current treatments are inadequate or where resistance has developed .
Enzyme Inhibition
As an enzyme inhibitor, this compound can be used to study enzyme functions and mechanisms. This is essential for understanding metabolic pathways and could lead to the development of drugs that target specific enzymes involved in disease processes .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound could be explored for their potential as growth regulators or pesticides. Their bioactivity makes them candidates for protecting crops against pests and diseases, thereby improving agricultural productivity .
Safety and Hazards
Mechanism of Action
Target of Action
Similar nicotinic acid derivatives have been found to inhibit acetylcholinesterase and butyrylcholinesterase, which play a crucial role in the treatment of alzheimer’s disease .
Biochemical Pathways
Related nicotinic acid derivatives have been associated with the cholinergic system, particularly in the context of alzheimer’s disease treatment .
Result of Action
Related compounds have been associated with bactericidal and fungicidal activity, as well as the stimulation of sunflower seedling growth .
properties
IUPAC Name |
6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c1-7-12(13(20)21)10(14(16,17)18)6-11(19-7)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMGZERNJKCUCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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